molecular formula C12H15N3O3 B2385310 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1251584-14-1

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2385310
CAS No.: 1251584-14-1
M. Wt: 249.27
InChI Key: UMKCBJCUBFRFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern. The N1 position is modified with a (1-(hydroxymethyl)cyclopropyl)methyl group, introducing a strained cyclopropane ring with a polar hydroxymethyl substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting biological systems sensitive to conformational rigidity and π-π stacking interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with formaldehyde to introduce the hydroxymethyl group.

    Coupling with pyridine: The hydroxymethylcyclopropyl intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired bond.

    Oxalamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from HIV Entry Inhibitor Research ()

Compounds 13 , 14 , and 15 in share the oxalamide backbone but differ in substituents:

  • Compound 13: Features a thiazole ring, acetylpiperidinyl group, and 4-chlorophenyl moiety.
  • Compound 14 : Contains a pyrrolidinyl group and hydroxymethylthiazole. The pyrrolidine introduces conformational flexibility, while the hydroxymethyl group increases polarity compared to compound 13.
  • Compound 15 : Similar to 14 but with a 2-hydroxyethyl substituent on the thiazole, further enhancing hydrophilicity.

Key Differences vs. Target Compound :

  • The target compound replaces thiazole/chlorophenyl groups with a pyridin-3-yl group and cyclopropane ring. Pyridin-3-yl may offer stronger directional hydrogen bonding than chlorophenyl.

Cyclopropane-Containing Oxalamide ()

The compound N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide (C₁₁H₁₃N₃O₂) shares the pyridin-3-yl and cyclopropane motifs but lacks the hydroxymethyl substituent.

  • Impact of Hydroxymethyl Absence : The absence of the hydroxymethyl group reduces polarity, likely decreasing aqueous solubility compared to the target compound. This may affect bioavailability in therapeutic contexts.
  • Structural Rigidity : Both compounds benefit from cyclopropane-induced conformational restraint, which could enhance binding specificity in biological targets .

Food Additive-Related Oxalamide ()

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide features a pyridin-2-yl group and dimethoxybenzyl substituent.

  • Pyridine Substitution: The pyridin-2-yl group (vs.
  • Dimethoxybenzyl Group : This bulky, lipophilic substituent may improve membrane permeability but increase metabolic instability due to oxidative demethylation pathways .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Molecular Formula Key Features
Target Compound (1-(Hydroxymethyl)cyclopropyl)methyl Pyridin-3-yl C₁₂H₁₅N₃O₃ High polarity, cyclopropane strain
Compound 13 () (1-Acetylpiperidin-2-yl)methyl 4-Chlorophenyl C₂₀H₂₄ClN₃O₃S Thiazole, lipophilic
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide () Cyclopropyl Pyridin-3-ylmethyl C₁₁H₁₃N₃O₂ Moderate solubility, rigid backbone
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C₁₉H₂₁N₃O₄ Bulky, metabolically labile

Research Findings and Implications

Substituent-Driven Solubility: The hydroxymethyl group in the target compound likely enhances solubility over non-polar analogues (e.g., compound 13), critical for oral bioavailability .

Biological Target Specificity : The pyridin-3-yl group may favor interactions with enzymes or receptors requiring aromatic stacking (e.g., HIV gp120), whereas pyridin-2-yl derivatives () might engage distinct targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide, and how are intermediates characterized?

  • Synthesis : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a cyclopropylmethylamine derivative (e.g., 1-(hydroxymethyl)cyclopropylmethylamine) with pyridin-3-ylamine using oxalyl chloride or activated oxalate esters under inert conditions. Solvents like dichloromethane or DMF are used, with catalysts such as DMAP .
  • Intermediate Characterization : Key intermediates (e.g., hydroxymethylcyclopropyl derivatives) are analyzed using 1H/13C NMR (to confirm regiochemistry) and LC-MS (to verify molecular weight). For example, cyclopropyl intermediates often show characteristic NMR peaks at δ 1.10–2.20 ppm (cyclopropyl CH2) and δ 3.56 ppm (hydroxymethyl -CH2-OH) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyridin-3-yl aromatic protons at δ 7.41–8.35 ppm) and cyclopropane geometry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C14H18N3O3 requires m/z 276.1352) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Retention times are compared against synthetic standards .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases or hydrolases (e.g., soluble epoxide hydrolase) using fluorometric assays. IC50 values are calculated via dose-response curves .
  • Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells determine cytotoxicity (EC50) .
    • Target Engagement : Surface plasmon resonance (SPR) measures binding affinity to receptors like GABAA α5 (common for cyclopropane-containing analogs) .

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-8-12(3-4-12)7-14-10(17)11(18)15-9-2-1-5-13-6-9/h1-2,5-6,16H,3-4,7-8H2,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKCBJCUBFRFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.